1,3,5-Benzenetrimethanol

Übersicht

Beschreibung

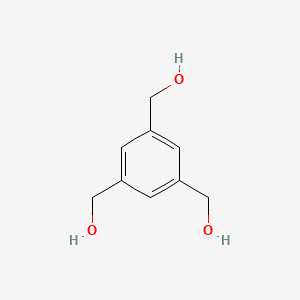

1,3,5-Benzenetrimethanol, also known as 1,3,5-Tris(hydroxymethyl)benzene, is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 . It is a colorless to yellowish solid with a sweet taste .

Synthesis Analysis

The synthesis of 1,3,5-Benzenetrimethanol involves the use of lithium aluminum hydride (LiAlH4) and trimethyl 1,3,5-benzenetricarboxylate. The mixture is heated to reflux for 20 hours, and then quenched with water. The resulting filtrate is evaporated and dried under decompression to obtain 1,3,5-Benzenetrimethanol .Molecular Structure Analysis

1,3,5-Benzenetrimethanol contains a total of 24 bonds; 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 3 hydroxyl groups, and 3 primary alcohols .Physical And Chemical Properties Analysis

1,3,5-Benzenetrimethanol is a solid at room temperature and has a melting point of 76.0 - 80.0 °C . It is soluble in water and common organic solvents such as ethers, alcohols, and ketones .Wissenschaftliche Forschungsanwendungen

Medicine

1,3,5-Benzenetrimethanol is utilized in pharmaceutical research for the synthesis of complex molecules. Its polyol structure allows it to react with various reagents, forming esters and polycarbonates that are essential in drug development . It’s also used in molecular modeling to understand the interactions of molecules in aqueous solutions, which is crucial for designing drugs with better solubility and efficacy .

Materials Science

In materials science, 1,3,5-Benzenetrimethanol serves as a building block for dendrimers and polymers . Its ability to form multiple bonds makes it an ideal candidate for creating new materials with specific mechanical and chemical properties, such as increased strength or resistance to environmental stress.

Environmental Science

This compound’s role in environmental science is emerging, particularly in the development of environmentally friendly materials. Its application in creating biodegradable polymers can significantly reduce pollution and promote sustainability in various industries .

Analytical Chemistry

1,3,5-Benzenetrimethanol is used in analytical chemistry as a standard for calibrating instruments and verifying the accuracy of analytical methods . Its stable structure and well-defined properties make it an excellent reference material for quality control processes.

Organic Synthesis

As an intermediate in organic synthesis, 1,3,5-Benzenetrimethanol is pivotal in constructing complex organic compounds . It’s involved in the synthesis of esters, amides, and various polymers, which are fundamental components in numerous chemical products.

Pharmaceuticals

In the pharmaceutical industry, 1,3,5-Benzenetrimethanol is a valuable intermediate for synthesizing active pharmaceutical ingredients (APIs) . Its versatility in forming bonds with other organic molecules enables the creation of a wide range of medicinal compounds.

Biotechnology

In biotechnological applications, 1,3,5-Benzenetrimethanol is used in proteomics research . It helps in the study of protein structures and functions, which is essential for understanding biological processes and developing biotechnological solutions.

Industrial Processes

1,3,5-Benzenetrimethanol finds applications in industrial processes as an additive for coatings, resins, and plastics . Its inclusion in these products improves their performance and durability, making it a valuable component in manufacturing.

Safety and Hazards

Wirkmechanismus

Target of Action

1,3,5-Benzenetrimethanol is an organic compound . .

Mode of Action

It’s known that it can react with chloride ions in water to form polyols and polycarbonates . More research is needed to fully understand its interaction with its targets and the resulting changes.

Pharmacokinetics

1,3,5-Benzenetrimethanol has a molecular weight of 168.19 and a density of 1.285±0.06 g/cm3 . It is soluble in methanol , which could potentially influence its absorption and distribution in the body.

Eigenschaften

IUPAC Name |

[3,5-bis(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,10-12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAMZFDWYRVIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CO)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372710 | |

| Record name | 1,3,5-Benzenetrimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Benzenetrimethanol | |

CAS RN |

4464-18-0 | |

| Record name | 1,3,5-Benzenetrimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The provided research highlights the hydrogen-bonding patterns in 1,3,5-benzenetrimethanol. How do these patterns compare to similar molecules like benzene-1,3,5-triacetic acid and benzene-1,3,5-trimethanol, and what might these similarities and differences suggest about their respective properties?

A1: The research paper "" reveals that 1,3,5-benzenetrimethanol forms a three-dimensional network of hydrogen-bond chains decorated with cyclic hydrogen bonds and finite hydrogen-bond patterns []. While it shares similarities with benzene-1,3,5-triacetic acid and benzene-1,3,5-trimethanol, there are notable differences in their hydrogen-bonding arrangements. These variations could influence their physical properties like melting point, boiling point, and solubility, as well as potentially impacting their interactions with other molecules. Further research is needed to explore the specific consequences of these structural differences.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)